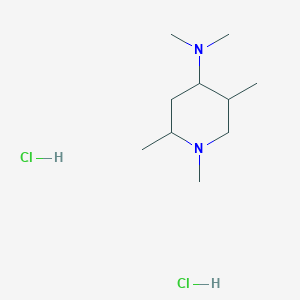![molecular formula C14H13ClN4O B6069666 7-chloro-3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6069666.png)
7-chloro-3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]quinazolin-4(3H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. The compound is a quinazolinone derivative that has shown promising results in various studies, particularly in the field of pharmacology. In
Mécanisme D'action
The mechanism of action of 7-chloro-3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]quinazolin-4(3H)-one is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes or proteins that are involved in tumor growth, inflammation, or seizure activity.
Biochemical and Physiological Effects:
Studies have shown that 7-chloro-3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]quinazolin-4(3H)-one can have various biochemical and physiological effects. For example, the compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce seizure activity in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-chloro-3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]quinazolin-4(3H)-one in lab experiments is that it has been extensively studied and has shown promising results in various areas of research. Additionally, the compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving 7-chloro-3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]quinazolin-4(3H)-one. One area of interest is the development of more potent analogs of the compound that could be used as antitumor or anti-inflammatory agents. Another area of research is the investigation of the compound's potential use as an anticonvulsant, with the goal of developing a new treatment for epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of 7-chloro-3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]quinazolin-4(3H)-one involves a multi-step process. The starting material is 5,6-diamino-2-phenylpyrimidine, which is reacted with ethyl chloroformate to form ethyl 5,6-diamino-2-phenylpyrimidine-4-carboxylate. This compound is then reacted with 1-methyl-2-(1H-pyrazol-1-yl)ethan-1-ol in the presence of potassium carbonate to form 7-chloro-3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]quinazolin-4(3H)-one.
Applications De Recherche Scientifique
7-chloro-3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]quinazolin-4(3H)-one has been studied extensively for its potential applications in pharmacology. The compound has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent, with promising results in animal models of inflammation. Additionally, the compound has been investigated for its potential use as an anticonvulsant, with some studies showing positive results in animal models of epilepsy.
Propriétés
IUPAC Name |
7-chloro-3-(1-pyrazol-1-ylpropan-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-10(8-18-6-2-5-17-18)19-9-16-13-7-11(15)3-4-12(13)14(19)20/h2-7,9-10H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAUKFFBMOPMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)N2C=NC3=C(C2=O)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-{[2-(methylthio)-3-pyridinyl]carbonyl}-6-(3-pyridinylmethoxy)-1,4-diazepan-2-one](/img/structure/B6069590.png)

![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-isopropyl-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B6069602.png)
![5-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-pyrrolidinyl]-N-ethyl-2-thiophenecarboxamide](/img/structure/B6069606.png)
![N-ethyl-N-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B6069608.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B6069610.png)
![5-methyl-N-({1-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B6069632.png)
![ethyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B6069635.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-phenylethanamine](/img/structure/B6069639.png)
![methyl 2-({[2-(1-adamantylacetyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6069646.png)
![N-(2,4-dichlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6069647.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B6069662.png)

![3-methyl-4-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-pyrrolidinyl]-1,2,5-oxadiazole](/img/structure/B6069668.png)